(E)-beta,2-Dibromostyrene
Overview
Description
(E)-beta,2-Dibromostyrene is an organic compound characterized by the presence of a double bond between the beta carbon and the second carbon in the styrene structure, with bromine atoms attached to these carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-beta,2-Dibromostyrene can be synthesized through the bromination of styrene. The reaction typically involves the addition of bromine (Br2) to styrene in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for bromine addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (E)-beta,2-Dibromostyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Reduction Reactions: The double bond can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to form the corresponding dibromoalkane.
Oxidation Reactions: The compound can be oxidized to form dibromoacetophenone using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under mild pressure.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Formation of hydroxystyrene, aminostyrene, or thiostyrene.
Reduction: Formation of 2,2-dibromoethylbenzene.
Oxidation: Formation of dibromoacetophenone.
Scientific Research Applications
(E)-beta,2-Dibromostyrene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-beta,2-Dibromostyrene involves its interaction with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The double bond allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
(Z)-beta,2-Dibromostyrene: The cis isomer of (E)-beta,2-Dibromostyrene with different spatial arrangement of bromine atoms.
2,2-Dibromostyrene: A compound with both bromine atoms on the same carbon.
beta-Bromostyrene: A compound with a single bromine atom on the beta carbon.
Uniqueness: this compound is unique due to its trans configuration, which imparts distinct chemical reactivity and physical properties compared to its cis isomer and other brominated styrenes. This configuration can influence its behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
1-bromo-2-[(E)-2-bromoethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2/c9-6-5-7-3-1-2-4-8(7)10/h1-6H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAATRYVCKQWLN-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30421264 | |
Record name | AC1NYJTR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30421264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
430434-57-4, 1298047-80-9 | |
Record name | 1-Bromo-2-[(1E)-2-bromoethenyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=430434-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AC1NYJTR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30421264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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